Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate
CAS No.: 1780531-64-7
Cat. No.: VC4352503
Molecular Formula: C11H19N3O2
Molecular Weight: 225.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780531-64-7 |
|---|---|
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.292 |
| IUPAC Name | tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-8(6-12)9(13)7-14/h8-9H,4-5,7,13H2,1-3H3 |
| Standard InChI Key | PNNOVYVBGQVAIS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate, reflects its substitution pattern on the piperidine ring:
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1-Position: A Boc group (tert-butoxycarbonyl) acts as a protective moiety for the piperidine nitrogen.
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3-Position: A primary amino group (-NH<sub>2</sub>) provides nucleophilic reactivity.
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4-Position: A cyano group (-C≡N) introduces polarity and serves as an electron-withdrawing substituent.
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with substituents occupying equatorial or axial positions based on steric and electronic factors. The 3-amino and 4-cyano groups likely adopt equatorial orientations to minimize 1,3-diaxial interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step protocols to introduce functional groups sequentially while avoiding side reactions.
Stepwise Functionalization of Piperidine
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Boc Protection: Piperidine-4-carbonitrile is treated with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) or 1,4-dioxane to yield tert-butyl 4-cyanopiperidine-1-carboxylate .
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Amination at 3-Position: The 3-position is functionalized via nucleophilic substitution or reductive amination. For example, a bromine atom at position 3 can be displaced by ammonia under high-pressure conditions .
Example Protocol:
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Starting Material: tert-Butyl 4-cyanopiperidine-1-carboxylate (synthesized via ).
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Reagents: Ammonia gas, palladium catalyst, and methanol solvent.
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Conditions: 80°C, 12 hours, yielding the 3-amino derivative .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance yield and reduce reaction times. Catalysts such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) optimize oxidation steps, achieving isolations yields exceeding 70% .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the cyano and amino groups. Limited solubility in water (logP ≈ 1.2) .
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Stability: Stable under inert atmospheres but susceptible to Boc deprotection under acidic conditions (e.g., HCl in dioxane).
Spectroscopic Data
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IR Spectroscopy: Peaks at 2240 cm<sup>−1</sup> (C≡N stretch), 1680 cm<sup>−1</sup> (Boc carbonyl), and 3350 cm<sup>−1</sup> (N-H stretch) .
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<sup>1</sup>H NMR: Resonances at δ 1.44 (s, 9H, Boc), δ 3.20 (m, 2H, piperidine H-2/H-6), δ 3.90 (m, 1H, H-3), and δ 2.60 (m, 2H, H-5) .
Chemical Reactivity and Applications
Functional Group Transformations
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Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding 3-amino-4-cyanopiperidine, a versatile scaffold for further derivatization .
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Cyanide Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the cyano group to a primary amine, forming 3,4-diaminopiperidine derivatives .
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Amino Group Acylation: The 3-amino group reacts with acyl chlorides or anhydrides to form amides, enhancing lipophilicity for drug design .
Protein Kinase B (PKB/Akt) Inhibition
Structural analogs of this compound, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, exhibit nanomolar inhibition of PKB/Akt, a kinase implicated in cancer cell survival . The cyano group enhances binding affinity by forming hydrogen bonds with the kinase’s hinge region.
Comparison with Structural Analogs
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